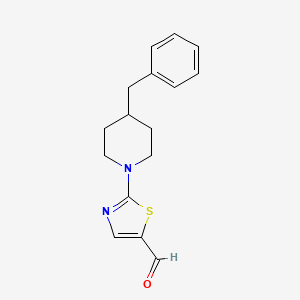

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzylpiperidine moiety and an aldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via a nucleophilic substitution reaction where 4-benzylpiperidine reacts with a suitable electrophile, such as a halogenated thiazole derivative.

Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiazole derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2-(4-Benzylpiperidino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Benzylpiperidino)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mécanisme D'action

The mechanism of action of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially affecting neurotransmitter levels in the brain. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety but lacking the thiazole ring and aldehyde group.

2-Benzylpiperidine: Another benzylpiperidine derivative with different substitution patterns.

Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Activité Biologique

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, with a focus on antimicrobial, anticancer, and anticonvulsant activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with thiazole precursors. The specific synthetic route can vary based on the desired substituents and the overall target structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound.

- In Vitro Studies : The compound has shown significant activity against various strains of bacteria and fungi. For instance, compounds derived from similar thiazole structures exhibited minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Candida albicans, outperforming the reference drug fluconazole (15.62 μg/mL) .

- Mechanism of Action : The antimicrobial activity is often attributed to the interaction with specific enzymes in microbial cells, such as lanosterol C14α-demethylase in fungi .

| Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|

| This compound | 3.9 | 15.62 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively.

- Cytotoxicity Studies : In vitro cytotoxicity assays against various cancer cell lines (e.g., HCT116, MCF7) revealed that compounds similar to this compound exhibited moderate to strong activity. For example, some derivatives showed IC50 values better than standard chemotherapeutics like 5-fluorouracil .

- Mechanisms : The anticancer effects are hypothesized to involve topoisomerase inhibition and induction of apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HCT116 | 18.78 | 20 |

| MCF7 | 15.00 | 18 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies.

- Evaluation : Compounds with similar structures have been tested for their ability to prevent seizures in animal models. The results indicated that certain thiazole derivatives could enhance seizure threshold without significant sedative effects .

Case Studies

- Antifungal Activity : A study demonstrated that a series of thiazole derivatives exhibited potent antifungal activity against Candida species with promising MIC values .

- Anticancer Efficacy : Another investigation into the cytotoxic effects on liver carcinoma cells highlighted that specific thiazole derivatives showed superior efficacy compared to conventional chemotherapy agents .

Propriétés

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMEHYUGUTTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594724 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-09-0 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.